molecular formula C7H11IO2 B2679692 [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2170372-21-9

[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Cat. No.: B2679692
CAS No.: 2170372-21-9
M. Wt: 254.067
InChI Key: MTAPXLRGEUCTTQ-UHFFFAOYSA-N
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Description

[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic ether derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an iodomethyl group at position 1 and a hydroxymethyl group (-CH₂OH) at position 4. This compound (CAS: 2920390-90-3) has a molecular formula of C₇H₁₁IO₂ and a molecular weight of 254.07 g/mol .

Properties

IUPAC Name

[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAPXLRGEUCTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves several steps, starting from readily available precursors. One common method includes the reaction of a suitable oxabicyclohexane derivative with iodomethane under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like acetone .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

  • Azido derivatives
  • Thiocyanato derivatives
  • Ketones or aldehydes
  • Methyl derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol 1-Iodomethyl, 4-hydroxymethyl C₇H₁₁IO₂ 254.07 High polarity due to -OH; iodine enables halogen bonding
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol 1-Trifluoromethyl, 4-hydroxymethyl C₇H₉F₃O₂ 182.14 Enhanced electronegativity and metabolic stability
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine hydrochloride 1-Fluoromethyl, 4-ethanamine C₈H₁₄FNO₂ 183.20 Amine functionality for solubility; fluorine improves bioavailability
{1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol 1-Methyl, 4-hydroxymethyl C₇H₁₂O₂ 128.17 Simpler structure; reduced steric hindrance
[4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl]methanol 1-Hydroxymethyl, 4-amino C₆H₁₁NO₂ 141.16 Amino group enhances hydrogen bonding and reactivity

Physicochemical Data

Property Target Compound 1-Trifluoromethyl Analogue 1-Methyl Analogue
Boiling Point Not reported 275.1°C (predicted) Not reported
Density 1.32 g/cm³ (predicted) 1.291 g/cm³ 1.22 g/cm³ (estimated)
pKa ~14.86 (hydroxyl) ~14.86 (hydroxyl) ~15.0 (hydroxyl)
Solubility Moderate in DMSO High in organic solvents Low in water

Sources:

Key Findings and Implications

Substituent Effects: Halogenated Groups: Iodine and fluorine substituents modulate reactivity and binding affinity. Iodine’s polarizability enhances halogen bonding, while fluorine reduces metabolic degradation . Hydroxymethyl vs. Aminomethyl: The -OH group increases hydrophilicity, whereas -NH₂ improves nucleophilicity and interaction with biological targets .

Bioisosteric Potential: The 2-oxabicyclo[2.1.1]hexane core serves as a saturated bioisostere for ortho-substituted phenyl rings, offering improved solubility and reduced toxicity compared to aromatic counterparts .

Synthetic Challenges : Iodinated derivatives require specialized handling due to light sensitivity, while trifluoromethylated analogues demand precise fluorination techniques .

Biological Activity

Chemical Identity
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic compound with the molecular formula C7H11IO2C_7H_{11}IO_2 and a molecular weight of approximately 254.07 g/mol. The compound features an iodomethyl group, which enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications and mechanisms of action.

The compound's biological activity primarily stems from its ability to undergo nucleophilic substitution reactions due to the presence of the iodomethyl group. This group can react with various nucleophiles, leading to the formation of diverse derivatives that may exhibit distinct biological properties. Additionally, the hydroxyl group in the structure can participate in hydrogen bonding, influencing its interaction with biological targets.

Research Findings

Recent studies have highlighted the compound's potential as a bioisostere for traditional drug molecules, allowing for improved pharmacokinetic properties and reduced toxicity.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Research indicates that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Comparative Analysis

The reactivity and biological activity of this compound can be compared to similar compounds:

Compound NameIodomethyl GroupBiological ActivityReactivity
[1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanolYesModerateLower than iodine
[1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanolYesLowLower than iodine
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanolYesLowLowest reactivity

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with a suitable oxabicyclohexane derivative.
  • Reaction Conditions : The iodomethyl group is introduced using iodomethane in the presence of a base such as potassium carbonate, often conducted in organic solvents like acetone.
  • Purification Techniques : Post-reaction purification is performed using distillation or chromatography to isolate the desired product with high purity.

Q & A

Q. What advanced spectroscopic techniques could elucidate unresolved aspects of its reactivity?

  • Methodological Answer :
  • In Situ IR/Raman Spectroscopy : Monitor reaction intermediates in real time.
  • CIDNP (Chemically Induced Dynamic Nuclear Polarization) : Detect radical intermediates during photochemical reactions.
  • Hyperpolarized 129Xe^{129}Xe NMR : Probe host-guest interactions in supramolecular systems .

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